molecular formula C11H20O6 B1650428 Prenyl glucoside CAS No. 117861-55-9

Prenyl glucoside

Cat. No. B1650428
CAS RN: 117861-55-9
M. Wt: 248.27 g/mol
InChI Key: GQJQCKUJCHMTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prenyl glucoside, also known as phellamurin, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Prenyl glucoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Prenyl glucoside has been primarily detected in urine. Within the cell, prenyl glucoside is primarily located in the cytoplasm. Outside of the human body, prenyl glucoside can be found in citrus. This makes prenyl glucoside a potential biomarker for the consumption of this food product.

Scientific Research Applications

Natural Product Isolation and Characterization

  • Prenyl Glucosides in Capparis Spinosa : Prenyl glucosides have been isolated from mature fruits of Capparis spinosa. The study of their structures contributes to the understanding of natural product chemistry and phytochemistry (Çalış et al., 2002).

Biocatalytic Applications

  • Glucosylation of Prenylated Phenolic Compounds : Research on Mucor hiemalis shows efficient β-O-glucosylation of prenylated phenolic compounds, leading to products with enhanced solubility and intestinal absorption. This biocatalytic process is significant for synthesizing glucosides of prenylated phenolics, which are rare in nature (Ji et al., 2016).

Medicinal and Biological Activities

  • Prenylated Flavonol Glycosides in Epimedium Grandiflorum : Epimedium grandiflorum contains prenylated flavonol glycosides with potential activities against inflammation and metabolic disorders. Their structure elucidation and biological activities contribute to medicinal chemistry and pharmacognosy (Zulfiqar et al., 2017).

Enzymatic Hydrolysis Studies

  • Glycosyl versus Allylic Cations : Studies on enzymatic prenyl and glycosyl transfer, which produce molecules with diverse biological functions, reveal insights into biochemical pathways and enzyme mechanisms (Danby & Withers, 2017).

Phytochemical Analysis

  • Prenylated Flavonoid Glycosides Identification : Advanced analytical methods like Q-TOF-MS have been used to identify prenyl flavonoid glycosides in Epimedium koreanum, contributing to the field of analytical chemistry and phytochemistry (Wang et al., 2010).

properties

CAS RN

117861-55-9

Product Name

Prenyl glucoside

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(3-methylbut-2-enoxy)oxane-3,4,5-triol

InChI

InChI=1S/C11H20O6/c1-6(2)3-4-16-11-10(15)9(14)8(13)7(5-12)17-11/h3,7-15H,4-5H2,1-2H3

InChI Key

GQJQCKUJCHMTNF-UHFFFAOYSA-N

SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C

melting_point

68-70°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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